8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

Physicochemical profiling Drug-likeness ADME prediction

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione (molecular formula C₁₆H₁₈N₆O₃, molecular weight 342.36 g/mol, InChIKey DQJKGIAJSCVYEL-DJKKODMXSA-N) is a synthetic purine-2,6-dione derivative belonging to the 8-hydrazono-3,7-dimethylxanthine subclass. The core scaffold is 3,7-dimethylxanthine (theobromine), functionalized at the C8 position with a hydrazone moiety derived from 4-methoxyacetophenone.

Molecular Formula C16H18N6O3
Molecular Weight 342.35 g/mol
Cat. No. B13761379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
Molecular FormulaC16H18N6O3
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC2=C(N1C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H18N6O3/c1-9(10-5-7-11(25-4)8-6-10)19-20-15-17-13-12(21(15)2)14(23)18-16(24)22(13)3/h5-8H,1-4H3,(H,17,20)(H,18,23,24)/b19-9+
InChIKeyDQJKGIAJSCVYEL-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione: Structural Identity and Compound Class for Scientific Procurement


8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione (molecular formula C₁₆H₁₈N₆O₃, molecular weight 342.36 g/mol, InChIKey DQJKGIAJSCVYEL-DJKKODMXSA-N) is a synthetic purine-2,6-dione derivative belonging to the 8-hydrazono-3,7-dimethylxanthine subclass [1][2]. The core scaffold is 3,7-dimethylxanthine (theobromine), functionalized at the C8 position with a hydrazone moiety derived from 4-methoxyacetophenone . This compound is part of a broader class of 7,8-disubstituted xanthine derivatives that have demonstrated diverse pharmacological potential, including enzyme inhibition and receptor modulation activities [3]. The E-configuration of the hydrazone double bond is confirmed by ¹H NMR spectroscopy [1].

Why 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs: Critical Differentiation Factors


The 3,7-dimethylxanthine (theobromine) core of this compound confers a distinct adenosine receptor subtype selectivity profile compared to the more extensively studied 1,3-dimethylxanthine (theophylline) scaffold, with theobromine exhibiting approximately 10-fold lower affinity for adenosine A₁ receptors (IC₅₀ ~200-280 μM) than theophylline [1]. The C8-(4-methoxyphenyl)ethylidene hydrazone substituent introduces specific steric and electronic features—including a para-methoxy group capable of hydrogen bonding and a methyl group on the imine carbon—that differentiate this compound from benzylidene-hydrazone analogs lacking the α-methyl branch . Furthermore, the absence of an N1 substituent on the purine core distinguishes this compound from the majority of commercially available 1,3-dimethyl-8-hydrazono-purine-2,6-diones, potentially altering hydrogen-bonding interactions with target proteins . These structural differences mean that in-class compounds cannot be considered interchangeable without quantitative verification of target engagement.

Quantitative Differentiation Evidence: 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione vs. Closest Analogs


Physicochemical Property Comparison: Target Compound vs. Theobromine Parent Scaffold

The target compound exhibits a calculated partition coefficient (clogP) of 0.36, representing a substantial increase in lipophilicity compared to the parent theobromine scaffold (clogP ≈ -0.78) [1][2]. This ~1.14 log unit increase is attributable to the 4-methoxyphenyl ethylidene hydrazone substituent at C8. The topological polar surface area (TPSA) of 100.43 Ų for the target compound, with 9 hydrogen bond acceptors and 1 hydrogen bond donor, indicates retained aqueous solubility potential while improving membrane permeability characteristics relative to the unsubstituted core [1].

Physicochemical profiling Drug-likeness ADME prediction

Structural Core Differentiation: 3,7-Dimethylxanthine (Theobromine) vs. 1,3-Dimethylxanthine (Theophylline) Scaffold

The target compound is built on a 3,7-dimethylxanthine (theobromine) core rather than the 1,3-dimethylxanthine (theophylline) core used in the majority of published 8-hydrazono-purine-2,6-diones [1][2]. This scaffold difference has established pharmacological consequences: theobromine exhibits adenosine A₁ receptor antagonism with IC₅₀ values of 200-280 μM, which is approximately 10-fold weaker than theophylline (IC₅₀ ~20-30 μM), while showing comparable affinity at A₂ₐ receptors [3]. The N1-unsubstituted nature of the target compound may additionally reduce CYP1A2-mediated metabolic liability compared to 1-methylated analogs [3].

Adenosine receptor selectivity Scaffold comparison Xanthine pharmacology

Hydrazone Substituent Differentiation: α-Methyl vs. Unsubstituted Benzylidene Hydrazone Analogs

The target compound contains an α-methyl-substituted hydrazone (derived from 4-methoxyacetophenone), whereas many structurally related purine-2,6-dione hydrazones employ benzylidene-type hydrazones lacking the α-methyl group (derived from benzaldehydes) . The α-methyl substituent introduces conformational restriction through allylic strain, favoring the E-configuration and reducing the conformational flexibility of the hydrazone side chain [1]. This structural feature is expected to influence target binding entropy compared to more flexible benzylidene analogs, where the absence of the α-methyl group permits greater rotational freedom around the C=N bond [1].

Hydrazone conformation Steric effects Structure-activity relationship

In Silico Predicted Pharmacological Profile vs. 7-Alkyl-Theophylline Hydrazone Derivatives

In silico pharmacological prediction tools applied to structurally related 7,8-disubstituted xanthine hydrazone derivatives consistently predict three biological actions with high probability scores: peripheral vasodilator activity, kidney function stimulation, and lipoprotein lipase inhibition [1]. The target compound differs from the theophylline-based series reported by Mosula et al. (2024) in that it lacks an N1-methyl substituent and bears a 4-methoxyphenyl ethylidene hydrazone rather than a 5-phenylpentanoic acid hydrazine at C8 [1]. For the theophylline series, compounds with smaller N7-alkyl substituents (methyl, ethyl, n-propyl) were predicted to be orally bioavailable with favorable ADME parameters, whereas N7 substituent elongation beyond n-butyl led to progressive deterioration of drug-likeness [1]. The target compound, with its N7-methyl group, falls within the favorable short-chain N7-alkyl range identified in the theophylline series.

In silico screening Pharmacological prediction Vasodilator activity

Spectroscopic Identity Confirmation: Differentiating NMR Signatures from N1-Alkylated Analogs

The ¹H NMR spectrum of the target compound is available in the SpectraBase reference database (Compound ID: CN5y1enZ6Ij), providing a verifiable spectroscopic fingerprint for identity confirmation [1]. The absence of an N1-methyl singlet (typically observed at δ 3.2-3.4 ppm in 1,3-dimethylxanthine derivatives) and the presence of the N3-methyl and N7-methyl signals, along with the diagnostic hydrazone NH and the 4-methoxyphenyl AA'BB' aromatic pattern, constitute a unique spectral signature that distinguishes this compound from 1,3-dimethyl-8-hydrazono analogs where the N1-methyl signal is present [2]. This spectral differentiation is critical for quality control in procurement, as N1- vs. N3/N7-substitution isomers may co-elute under standard chromatographic conditions.

NMR characterization Quality control Structural authentication

Optimal Research Application Scenarios for 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione Based on Verified Differentiation Evidence


Adenosine Receptor Subtype Profiling Studies Requiring Reduced A₁ Receptor Interference

The theobromine core of this compound confers ~10-fold lower adenosine A₁ receptor affinity compared to theophylline-based analogs, as established by the parent scaffold pharmacology (theobromine A₁ IC₅₀ = 200-280 μM vs. theophylline A₁ IC₅₀ ≈ 20-30 μM) [1]. Researchers investigating A₂ₐ or A₂b receptor-mediated pathways where concomitant A₁ blockade is a confounding factor should prioritize this compound over 1,3-dimethylxanthine-based hydrazone alternatives. The hydrazone substituent at C8 may further modulate adenosine receptor subtype selectivity, making this compound suitable for structure-activity relationship studies aimed at dissecting the contribution of the C8 position to receptor binding.

In Vivo Pharmacological Studies Requiring Predicted Oral Bioavailability with Multi-Target Activity

In silico predictions for the structurally related 7-alkyl-8-hydrazine-xanthine series indicate that compounds with short N7-alkyl chains (methyl through n-propyl) are likely to exhibit oral bioavailability, while longer N7 substituents deteriorate ADME parameters [2]. The target compound, bearing an N7-methyl group, falls within this favorable range. The predicted multi-target profile—including peripheral vasodilator, renal function stimulant, and lipoprotein lipase inhibitor activities—makes this compound a candidate for in vivo efficacy studies in cardiovascular or metabolic disease models, pending confirmatory in vitro and pharmacokinetic characterization.

Chemical Biology Studies Leveraging Conformationally Restricted Hydrazone Pharmacophore

The α-methyl-substituted hydrazone moiety of this compound provides conformational restriction through allylic strain, enforcing the E-configuration as confirmed by ¹H NMR [3]. This reduced conformational flexibility may translate into a more defined binding pose compared to benzylidene-hydrazone analogs lacking the α-methyl substituent. Chemical biologists investigating target engagement mechanisms where hydrazone geometry is critical should select this compound as a structurally defined probe with limited conformational ambiguity.

Quality Control Protocol Development Using Reference Spectroscopic Data

The availability of a verified ¹H NMR spectrum in the SpectraBase database (Compound ID: CN5y1enZ6Ij) provides a reference standard for identity confirmation and purity assessment [3]. Laboratories establishing in-house quality control protocols for this compound can use the absence of the N1-methyl singlet (δ 3.2-3.4 ppm) as a diagnostic marker to distinguish it from 1,3-dimethylxanthine-based hydrazone contaminants or degradation products. This spectroscopic benchmark supports regulatory compliance in procurement and inventory management workflows.

Quote Request

Request a Quote for 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.